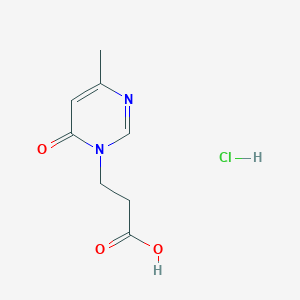

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(4-methyl-6-oxopyrimidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-6-4-7(11)10(5-9-6)3-2-8(12)13;/h4-5H,2-3H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOPEJBURKDSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803598-48-2 | |

| Record name | 3-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride typically involves the condensation of 4-methyl-6-oxo-1,6-dihydropyrimidine with a suitable propanoic acid derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related molecules, including dihydropyrimidinone derivatives and propanoic acid-containing pharmaceuticals. Below is a detailed analysis:

Structural Analogues

2.1.1 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 11, )

- Key Differences: The core structure replaces dihydropyrimidinone with a thieno[3,4-d]pyrimidinone ring, introducing sulfur and fused thiophene moieties. A coumarin-derived substituent (6-hydroxy-2-oxo-2H-chromen-4-yl) and thiazolidinone group enhance π-π stacking and hydrogen-bonding capabilities. Bioactivity: Microwave-assisted synthesis () suggests this compound may target enzymes like kinases or proteases due to its extended conjugated system.

Ronacaleret Hydrochloride ()

- Key Differences: Features a difluoro-phenylpropanoic acid backbone with a bulky indenyl-alkylamine substituent. Molecular weight (484.00 g/mol) is significantly higher than the target compound (estimated ~246.6 g/mol). Bioactivity: Clinically developed for osteoporosis, it acts as a calcium-sensing receptor antagonist .

Functional and Pharmacokinetic Comparison

Biological Activity

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride (CAS Number: 1249567-59-6) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride is , with a molecular weight of 210.64 g/mol. The compound features a dihydropyrimidine core, which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties. Studies have shown promising results against various bacterial strains, indicating potential as an antimicrobial agent .

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity. Its structural similarity to other known anticancer agents prompts further investigation into its efficacy against different cancer cell lines .

- Neuroprotective Effects : Some studies have indicated that derivatives of dihydropyrimidines can exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases .

The mechanisms through which 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride exerts its biological effects are still under investigation. However, several hypotheses include:

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels in cells, which can lead to apoptosis in cancer cells while protecting normal cells from oxidative stress .

- Metal Chelation : The structure may allow for metal ion chelation, which is a mechanism employed by various therapeutic agents to mitigate oxidative stress and modulate cellular signaling pathways .

Table 1: Summary of Biological Activities

Detailed Research Insights

A study focusing on the synthesis and biological evaluation of related compounds highlighted the importance of the dihydropyrimidine scaffold in drug design. The research demonstrated that modifications to this scaffold could enhance biological activity against specific targets, including bacterial infections and cancer cells .

Another investigation into the compound's neuroprotective properties revealed that it could potentially inhibit neuronal death induced by oxidative stress agents, suggesting its utility in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrimidine derivatives with propanoic acid precursors under controlled conditions. Key parameters include:

-

Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

-

Catalysts : Acidic or basic catalysts (e.g., HCl or triethylamine) are used to drive specific reaction pathways .

-

Monitoring : HPLC and TLC are employed to track reaction progress and purity .

Table 1 : Example Reaction Optimization Parameters

Step Solvent Temp (°C) Catalyst Yield (%) 1 DMF 70 HCl 65 2 THF 25 TEA 82

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., pyrimidinone protons at δ 6.5–7.0 ppm) and stereochemistry .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] = 257.08) .

Q. How does the compound’s pyrimidinone ring influence its reactivity in aqueous vs. organic media?

- Methodological Answer : The 4-methyl-6-oxo-dihydropyrimidinyl group is pH-sensitive:

- Aqueous Media : Hydrolysis of the lactam ring occurs under strongly acidic/basic conditions, monitored via pH-controlled stability assays .

- Organic Media : The ring remains stable, enabling reactions like amidation or esterification at the propanoic acid moiety .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths, angles, and torsional conformations. For example:

- Crystal System : Triclinic (P1) with unit cell parameters (e.g., a = 7.147 Å, α = 118.5°) .

- Data Collection : Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans .

- Validation : R-factor < 0.05 and electron density maps confirm absence of disorder .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., t > 60 min in rat liver microsomes) to explain in vivo inactivation .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% binding reduces free drug concentration) .

- Pharmacokinetic Modeling : Compartmental models correlate in vitro IC with effective plasma concentrations .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to pyrimidine-binding enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonds between the propanoic acid group and Arg residues .

- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-target complexes (RMSD < 2.0 Å indicates stable binding) .

- QSAR Analysis : Correlate substituent electronic properties (Hammett σ) with inhibitory activity .

Data Contradiction Analysis

- Example : Conflicting solubility reports in DMSO (10 mg/mL vs. 5 mg/mL).

- Resolution :

Verify purity via HPLC (≥98% vs. 90% impure batches).

Test under controlled humidity (hygroscopicity affects solubility) .

Use dynamic light scattering (DLS) to detect aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.